molecular formula C9H8N2O3 B14034695 4-Methoxy-2-methyl-3-nitrobenzonitrile CAS No. 85598-14-7

4-Methoxy-2-methyl-3-nitrobenzonitrile

Cat. No.: B14034695
CAS No.: 85598-14-7
M. Wt: 192.17 g/mol
InChI Key: BDEUCDKGISOHNL-UHFFFAOYSA-N
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Description

4-Methoxy-2-methyl-3-nitrobenzonitrile is a substituted benzonitrile derivative featuring a methoxy group (-OCH₃) at the 4-position, a methyl group (-CH₃) at the 2-position, and a nitro group (-NO₂) at the 3-position. Such compounds are of interest in organic synthesis, particularly in pharmaceutical and agrochemical research, due to the electron-withdrawing nitro and nitrile groups, which modulate reactivity and stability.

Properties

CAS No.

85598-14-7

Molecular Formula

C9H8N2O3

Molecular Weight

192.17 g/mol

IUPAC Name

4-methoxy-2-methyl-3-nitrobenzonitrile

InChI

InChI=1S/C9H8N2O3/c1-6-7(5-10)3-4-8(14-2)9(6)11(12)13/h3-4H,1-2H3

InChI Key

BDEUCDKGISOHNL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1[N+](=O)[O-])OC)C#N

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically involves:

  • Starting from substituted phenolic or benzyl cyanide precursors.
  • Introduction of the methoxy group via methylation of hydroxy groups.
  • Nitration to install the nitro substituent selectively.
  • Formation or retention of the nitrile (benzonitrile) group throughout the process.

The key challenge is achieving regioselective nitration and methylation without overreaction or undesired isomers.

Synthesis Starting from 3,4-Dimethylphenol

One common route begins with 3,4-dimethylphenol as the substrate:

  • Step 1: Methylation of 3,4-dimethylphenol
    3,4-Dimethylphenol is methylated using dimethyl sulfate or methyl iodide under basic conditions to convert the phenolic hydroxyl to a methoxy group, yielding 4-methoxy-2-methylbenzyl cyanide precursors.

  • Step 2: Nitration
    The methylated intermediate undergoes nitration using a nitrating mixture, typically concentrated nitric acid and sulfuric acid, to introduce the nitro group at the 3-position relative to the nitrile.

  • Step 3: Formation of this compound
    The nitrated product is isolated and purified, yielding the target compound with a molecular weight of approximately 194.19 g/mol.

This method leverages the directing effects of the methoxy and methyl groups to achieve regioselectivity in nitration. The electron-donating methoxy group activates the aromatic ring, while the methyl group influences substitution patterns.

Alternative Route via 4-Methoxy-3-(3-morpholinopropoxy)benzonitrile Derivatives

A more complex synthetic approach involves:

  • Starting from commercially available isovanillin (3-hydroxy-4-methoxybenzaldehyde).
  • Conversion to 3-hydroxy-4-methoxybenzonitrile by reaction with hydroxylamine sulfate in the presence of sodium formate/formic acid.
  • Alkylation with N-(3-chloropropyl)morpholine in dimethylformamide (DMF) with potassium carbonate to yield 4-methoxy-3-(3-morpholinopropoxy)benzonitrile.
  • Subsequent nitration with a mixture of 70% nitric acid and 70% sulfuric acid (volume ratio 1:5) at low temperature and controlled conditions to afford 4-methoxy-5-(3-morpholinopropoxy)-2-nitrobenzonitrile.

Although this route is more elaborate and targets a substituted analog, it demonstrates the nitration conditions and regioselectivity applicable to the benzonitrile framework, which can be adapted for this compound synthesis.

Related Synthetic Methods Involving Nitration and Methylation

Other relevant methods include:

  • Stepwise nitration of 3-alkoxy-4-acetoxybenzaldehydes followed by deacetylation, methylation, and oxidation to prepare nitro-substituted benzoic acids, which can be converted to nitriles.
  • Use of potassium hydroxide or sodium hydroxide in methanol or tetrahydrofuran as bases for methylation with dimethyl sulfate or methyl chloride.
  • Controlled nitration using mixed acid systems at low temperatures to avoid isomer formation.

These methods highlight the importance of reaction conditions, solvent choice, and reagent stoichiometry in obtaining high-purity nitrobenzonitrile derivatives.

Comparative Data Table of Preparation Methods

Method/Step Starting Material Key Reagents & Conditions Yield (%) Notes
Methylation of 3,4-dimethylphenol 3,4-Dimethylphenol Dimethyl sulfate, base, mild heating Not specified Forms 4-methoxy-2-methylbenzyl cyanide precursor
Nitration of methylated intermediate 4-Methoxy-2-methylbenzyl cyanide HNO3 / H2SO4 mixture, controlled temperature Not specified Regioselective nitration at 3-position
Hydroxylamine conversion 3-Hydroxy-4-methoxybenzaldehyde Hydroxylamine sulfate, sodium formate/formic acid, 85 °C 92 Formation of 3-hydroxy-4-methoxybenzonitrile
Alkylation with morpholine derivative 3-Hydroxy-4-methoxybenzonitrile N-(3-chloropropyl)morpholine, K2CO3, DMF, 85 °C 98 Yields 4-methoxy-3-(3-morpholinopropoxy)benzonitrile
Nitration of morpholine derivative 4-Methoxy-3-(3-morpholinopropoxy)benzonitrile 70% HNO3 / 70% H2SO4 (1:5), ice bath, 50 h 84 Produces nitro-substituted benzonitrile analog
Novel nitration via nitric acid salt Aromatic amine salt DCM solution added to concentrated H2SO4 Not specified Improved safety, yield, and waste profile

Scientific Research Applications

4-Methoxy-2-methyl-3-nitrobenzonitrile has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules. Its functional groups allow for diverse chemical modifications.

    Biology: The compound can be used in the development of bioactive molecules and pharmaceuticals, particularly in the design of enzyme inhibitors or receptor modulators.

    Industry: Utilized in the production of dyes, pigments, and other materials where specific functional groups are required for desired properties.

Mechanism of Action

The mechanism of action of 4-methoxy-2-methyl-3-nitrobenzonitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction, leading to the formation of reactive intermediates that can interact with cellular targets. The methoxy and methyl groups may influence the compound’s binding affinity and specificity for its molecular targets.

Comparison with Similar Compounds

Substituent Position and Functional Group Variations

The following table summarizes key structural and physicochemical properties of 4-Methoxy-2-methyl-3-nitrobenzonitrile and its analogs:

Compound Name Molecular Formula Molecular Weight CAS RN Substituents (Positions) Key Properties
4-Methoxy-3-nitrobenzonitrile C₈H₆N₂O₃ 178.14 g/mol 33224-23-6 -OCH₃ (4), -NO₂ (3), -CN (1) Nitro at 3, methoxy at 4
3-Methoxy-4-nitrobenzonitrile C₈H₆N₂O₃ 178.14 g/mol 177476-75-4 -OCH₃ (3), -NO₂ (4), -CN (1) mp 125–126°C, irritant
4-Methyl-3-nitrobenzonitrile C₈H₆N₂O₂ 162.14 g/mol 939-79-7 -CH₃ (4), -NO₂ (3), -CN (1) Methyl instead of methoxy
4-Formyl-3-methoxybenzonitrile C₉H₇NO₂ 161.16 g/mol 21962-45-8 -CHO (4), -OCH₃ (3), -CN (1) bp 318.2°C, density 1.18 g/cm³
4-Methoxy-2-(trifluoromethyl)benzonitrile C₉H₆F₃NO 201.15 g/mol 875664-48-5 -OCH₃ (4), -CF₃ (2), -CN (1) Trifluoromethyl enhances lipophilicity

Structural and Reactivity Insights

Substituent Effects on Reactivity: Electron-Withdrawing Groups (EWGs): The nitro group (-NO₂) at position 3 in 4-Methoxy-3-nitrobenzonitrile deactivates the aromatic ring, directing electrophilic substitution to the meta position relative to itself. This contrasts with 3-Methoxy-4-nitrobenzonitrile , where the nitro group at position 4 competes with the methoxy group’s ortho/para-directing effects. Methoxy vs.

Physical Properties :

  • Boiling Points : The formyl derivative (4-Formyl-3-methoxybenzonitrile) exhibits a higher boiling point (318.2°C) due to dipole-dipole interactions from the aldehyde group .
  • Melting Points : 3-Methoxy-4-nitrobenzonitrile has a defined melting range (125–126°C), indicative of crystalline stability , whereas trifluoromethyl analogs (e.g., 4-Methoxy-2-(trifluoromethyl)benzonitrile) may exhibit lower melting points due to increased molecular asymmetry .

Applications and Safety: Pharmaceutical Intermediates: Nitrobenzonitriles are precursors in synthesizing amines via reduction (e.g., catalytic hydrogenation). Safety: Compounds like 3-Methoxy-4-nitrobenzonitrile are classified as irritants , necessitating careful handling in laboratory settings.

Research Findings and Trends

  • Synthetic Routes : The nitration of methoxybenzonitriles often requires controlled conditions to avoid over-nitration. For instance, regioselective nitration of 4-methoxybenzonitrile yields 4-Methoxy-3-nitrobenzonitrile as a major product .
  • Electronic Effects : Computational studies suggest that the methoxy group’s electron-donating nature in 4-Methoxy-3-nitrobenzonitrile slightly offsets the nitro group’s deactivating effect, enabling selective functionalization .
  • Market Availability : Suppliers like CymitQuimica and Zhejiang NetSun offer analogs such as 4-Methoxy-3-nitrobenzonitrile and 4-Formyl-3-methoxybenzonitrile in research quantities, reflecting industrial demand .

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